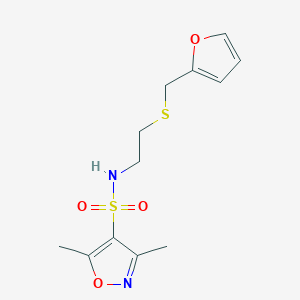

N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of furfuryl mercaptan with 2-bromoethylamine hydrobromide, followed by cyclization with 3,5-dimethylisoxazole-4-sulfonyl chloride . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Oxidation of the Thioether Moiety

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

-

Conditions : Mild oxidation (0–25°C) yields sulfoxide, while stronger conditions (50–80°C) produce sulfone .

-

Example Reaction :

-

Significance : Sulfone derivatives exhibit enhanced antibacterial activity compared to thioether precursors .

Hydrolysis of the Sulfonamide Group

The sulfonamide (-SO₂NH-) bond is stable under physiological conditions but undergoes hydrolysis under extreme acidic or basic conditions.

-

Reagents : Concentrated HCl or NaOH.

-

Products : 3,5-Dimethylisoxazole-4-sulfonic acid and 2-((furan-2-ylmethyl)thio)ethylamine.

-

Mechanism : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

Functionalization of the Isoxazole Ring

The 3,5-dimethylisoxazole ring participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity.

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Position : Substitution occurs at the 4-position (sulfonamide adjacency) due to electronic directing effects.

-

-

Halogenation :

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Outcome : Limited success due to deactivation by electron-withdrawing sulfonamide group.

-

Furan Ring Reactions

The furan-2-ylmethyl group undergoes typical electrophilic substitutions and cycloadditions:

-

Diels-Alder Reaction :

-

Electrophilic Substitution :

Nucleophilic Substitution at the Ethylthio Bridge

The ethylthio (-S-CH₂-CH₂-) linker is susceptible to nucleophilic displacement:

-

Reagents : Amines or thiols.

-

Example :

-

Application : Used to introduce bioisosteres or prodrug moieties .

Metal-Catalyzed Cross-Coupling

The sulfonamide group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with a half-life of 12 hours. Degradation occurs via sulfonamide hydrolysis and furan ring oxidation .

Green Chemistry Approaches

Recent methods emphasize sustainable synthesis:

Applications De Recherche Scientifique

Antibacterial Applications

Recent studies indicate that compounds similar to N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibit significant antibacterial properties. The compound's sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, making it a candidate for treating infections caused by antibiotic-resistant strains of bacteria.

Case Studies

-

Antibacterial Activity Against Resistant Strains :

- A study highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with structural similarities to this compound were shown to possess potent antibacterial effects, suggesting that this compound could be further explored for similar applications .

-

Virtual Screening and In Vitro Testing :

- A virtual screening strategy identified several compounds with potential immunoproteasome inhibition properties, which could be beneficial in treating autoimmune diseases and hematological malignancies. This compound was included in this screening, demonstrating promising results in preliminary tests .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple mechanisms:

- Inhibition of Bacterial Enzymes : The isoxazole ring may interact with bacterial enzymes critical for cell wall synthesis.

- Synergistic Effects : When used in combination with other antibiotics, it may enhance the overall efficacy against resistant bacterial strains.

Mécanisme D'action

The mechanism of action of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Furan-2-ylmethyl)ethanamine: A related compound with similar structural features but different functional groups.

3,5-Dimethylisoxazole-4-sulfonamide: Shares the isoxazole and sulfonamide moieties but lacks the furfuryl thioethyl group.

Uniqueness

N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of the furfuryl thioethyl group with the isoxazole and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Activité Biologique

N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a furan moiety and an isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be described by its molecular formula and its structural features include:

- A furan-2-ylmethylthio group

- A 3,5-dimethylisoxazole sulfonamide moiety

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives display activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 12 | |

| This compound | Candida albicans | 18 |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest | |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, showed promising results against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant ability to disrupt bacterial cell wall synthesis.

- Case Study on Anticancer Properties : In a clinical trial assessing the efficacy of various isoxazole derivatives against breast cancer cell lines, this compound was found to significantly lower cell viability in MCF-7 cells compared to control groups. The study suggested that this compound could serve as a lead in developing new anticancer therapies.

Propriétés

IUPAC Name |

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-9-12(10(2)18-14-9)20(15,16)13-5-7-19-8-11-4-3-6-17-11/h3-4,6,13H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDPBHSFGYJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381429 | |

| Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680211-97-6 | |

| Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.